4-Methylnaphthalene-1-carbonyl chloride

Description

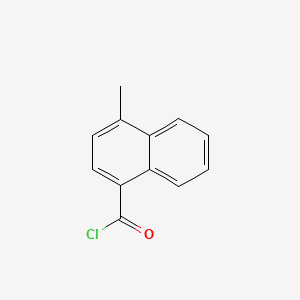

Structure

3D Structure

Properties

IUPAC Name |

4-methylnaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGMHYHWSPDNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647827 | |

| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87700-67-2 | |

| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methylnaphthalene-1-carbonyl chloride

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Methylnaphthalene-1-carbonyl chloride, a key intermediate for various applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Naphthalene Scaffold

The naphthalene moiety is a versatile aromatic system extensively explored in medicinal chemistry due to its presence in numerous bioactive compounds.[1] Naphthalene derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The introduction of a carbonyl chloride group at the 1-position of the 4-methylnaphthalene scaffold creates a highly reactive acylating agent, opening avenues for the synthesis of a diverse array of derivatives, such as amides, esters, and ketones. These derivatives are valuable in the development of novel therapeutic agents and functional materials.

Synthetic Strategy: From Carboxylic Acid to Acyl Chloride

The most common and efficient method for the synthesis of 4-Methylnaphthalene-1-carbonyl chloride is the reaction of the corresponding carboxylic acid, 4-Methylnaphthalene-1-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts.[2]

Reaction Mechanism: The Role of Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The evolution of these gases drives the reaction to completion.[2]

// Nodes CarboxylicAcid [label="4-Methylnaphthalene-1-carboxylic acid"]; ThionylChloride [label="SOCl₂"]; Intermediate [label="Chlorosulfite Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="4-Methylnaphthalene-1-carbonyl chloride", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl (gases)"];

// Edges CarboxylicAcid -> Intermediate [label=" + Thionyl Chloride"]; Intermediate -> AcylChloride [label=" + Cl⁻"]; Intermediate -> Byproducts [style=dashed]; }

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-Methylnaphthalene-1-carbonyl chloride. Two variations of the protocol are presented, offering flexibility based on laboratory practices and available equipment.

Protocol 1: Neat Thionyl Chloride

This protocol is a rapid and efficient method for the synthesis of the target compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylnaphthalene-1-carboxylic acid | 186.21 | 0.122 g | 0.60 mmol |

| Thionyl chloride | 118.97 | 1 mL | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methylnaphthalene-1-carboxylic acid (0.122 g, 0.60 mmol).

-

Under a fume hood, carefully add thionyl chloride (1 mL) dropwise to the carboxylic acid. The addition should be at a rate that maintains a steady evolution of gas.

-

Heat the reaction mixture to reflux for 15 minutes. The completion of the reaction can be monitored by the cessation of gas evolution.[3]

-

After cooling to room temperature, remove the excess thionyl chloride in vacuo.

-

The resulting crude 4-Methylnaphthalene-1-carbonyl chloride can be used without further purification for many applications.[3]

Protocol 2: Toluene as Solvent

This protocol utilizes a solvent, which can be advantageous for larger scale reactions and provides better temperature control.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Naphthoic acid (analogue) | 172.18 | 1.0 g | 5.8 mmol |

| Thionyl chloride | 118.97 | 0.67 mL | 8.0 mmol |

| Dry Toluene | - | 40 mL | - |

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthoic acid (1.0 g, 5.8 mmol) in dry toluene (40 mL).

-

Add thionyl chloride (0.67 mL, 8.0 mmol) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.[4]

-

After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.[4]

Purification and Characterization

The purity of 4-Methylnaphthalene-1-carbonyl chloride is crucial for its subsequent use in synthesis. While often used crude, purification can be achieved through vacuum distillation.

Purification:

-

Vacuum Distillation: Distillation under reduced pressure is the most effective method for purifying acyl chlorides. Care must be taken to use a dry apparatus to prevent hydrolysis of the product.

Characterization:

1. Infrared (IR) Spectroscopy: The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching absorption at a high frequency.

-

Expected Absorption: A strong band is expected in the region of 1780-1740 cm⁻¹, characteristic of an aromatic acyl chloride.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons of the naphthalene ring.

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Methylnaphthalene-1-carbonyl chloride (204.65 g/mol ). The presence of the chlorine isotope pattern (M and M+2 peaks in a ~3:1 ratio) will be a key indicator.

Safety and Handling

Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

4-Methylnaphthalene-1-carbonyl chloride: As an acyl chloride, this compound is expected to be corrosive and a lachrymator. It will react with moisture, so it should be handled in a dry environment.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

// Nodes Start [label="Start: 4-Methylnaphthalene-1-carboxylic acid"]; Reaction [label="Reaction with Thionyl Chloride (SOCl₂)"]; Workup [label="Work-up: Removal of excess SOCl₂"]; Purification [label="Purification (Vacuum Distillation)"]; Characterization [label="Characterization (IR, NMR, MS)"]; Product [label="Final Product: 4-Methylnaphthalene-1-carbonyl chloride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Product; }

References

-

how to get 1-Naphthoyl chloride by naphthoic acid? - Sciencemadness Discussion Board. (2009, July 27). Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

- Process for the preparation of thionyl chloride. Google Patents.

-

4-methyl-1-naphthoyl Chloride Cas No.87700-67-2. Henan Allgreen Chemical Co., Ltd. Retrieved from [Link]

-

Synthesis of 1-naphthoyl chloride. PrepChem.com. Retrieved from [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methylnaphthalene-1-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnaphthalene-1-carbonyl chloride, also known as 4-methyl-1-naphthoyl chloride, is a reactive acyl chloride derivative of 4-methylnaphthalene-1-carboxylic acid. Its chemical structure, featuring a naphthalene core, a methyl group, and a highly reactive carbonyl chloride moiety, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in research and development, particularly in the synthesis of complex organic molecules.

Chemical and Physical Properties

While detailed experimental data for 4-Methylnaphthalene-1-carbonyl chloride is not extensively documented in publicly available literature, its fundamental properties can be established from supplier information and inferred from the behavior of related aromatic acyl chlorides.

| Property | Value | Source |

| CAS Number | 87700-67-2 | [1] |

| Molecular Formula | C₁₂H₉ClO | [1] |

| Molecular Weight | 204.65 g/mol | [1] |

| Appearance | Not specified (likely a solid or liquid) | - |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | - |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, toluene) and reactive with protic solvents (e.g., water, alcohols). | Inferred |

| Storage | Inert atmosphere, 2-8°C | [1] |

Structural Diagram:

Caption: Chemical structure of 4-Methylnaphthalene-1-carbonyl chloride.

Synthesis

The most probable and widely practiced method for the synthesis of 4-Methylnaphthalene-1-carbonyl chloride is the conversion of its corresponding carboxylic acid, 4-methylnaphthalene-1-carboxylic acid (CAS: 4488-40-8). This transformation is typically achieved using standard chlorinating agents.[2]

General Synthetic Pathway:

Caption: General synthetic route to 4-Methylnaphthalene-1-carbonyl chloride.

Experimental Protocol: Synthesis from 4-Methylnaphthalene-1-carboxylic acid

This protocol is a generalized procedure based on common methods for the synthesis of acyl chlorides.[3]

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize acidic gases), add 4-methylnaphthalene-1-carboxylic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (2-5 equivalents). Alternatively, oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF) in an anhydrous aprotic solvent like dichloromethane (DCM) can be used.[4]

-

Reaction:

-

If using thionyl chloride, gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.

-

If using oxalyl chloride, the reaction is typically carried out at room temperature and is monitored by the cessation of gas evolution (CO and CO₂).

-

-

Work-up: After the reaction is complete, remove the excess chlorinating agent by distillation under reduced pressure. Care should be taken to avoid overheating, which can lead to decomposition.

-

Purification: The crude 4-Methylnaphthalene-1-carbonyl chloride can be purified by vacuum distillation or used directly in the next synthetic step if high purity is not critical.

Causality behind experimental choices: The use of an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. An inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride product by atmospheric moisture. The acid gas trap is a necessary safety measure to neutralize the corrosive and toxic gases produced during the reaction.

Reactivity and Synthetic Applications

As an acyl chloride, 4-Methylnaphthalene-1-carbonyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. This reactivity makes it a versatile building block in organic synthesis.

Nucleophilic Acyl Substitution

The primary mode of reactivity for 4-Methylnaphthalene-1-carbonyl chloride is nucleophilic acyl substitution. A wide range of nucleophiles can be employed to generate various derivatives.

General Reaction Scheme:

Caption: General nucleophilic acyl substitution reaction.

Common nucleophiles and their corresponding products include:

-

Alcohols (ROH): Formation of esters.

-

Amines (RNH₂ or R₂NH): Formation of amides.

-

Water (H₂O): Hydrolysis back to the carboxylic acid.

-

Carboxylates (R'COO⁻): Formation of acid anhydrides.

Friedel-Crafts Acylation

4-Methylnaphthalene-1-carbonyl chloride is an excellent reagent for Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), it can acylate aromatic and heteroaromatic compounds, forming new carbon-carbon bonds and introducing the 4-methyl-1-naphthoyl group onto the aromatic ring. This is a powerful method for the synthesis of complex aromatic ketones.[5]

Mechanism of Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the carbonyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride to form a resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a sigma complex (arenium ion).

-

Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product.

A documented example of its use is in the synthesis of precursors for synthetic cannabinoids, where it is reacted with other organic molecules in dichloromethane.[6]

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. A singlet in the aliphatic region (around 2.5 ppm) would correspond to the methyl group protons. The exact chemical shifts and coupling patterns would provide detailed information about the substitution pattern.

-

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon in the range of 165-180 ppm. Multiple signals in the aromatic region (120-140 ppm) would correspond to the carbons of the naphthalene ring, and a signal around 20 ppm would represent the methyl carbon.

-

IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ would be characteristic of the C=O stretching vibration of the acyl chloride. Additional bands would be present for the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.65 g/mol ). The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of Cl and CO.

Safety and Handling

4-Methylnaphthalene-1-carbonyl chloride, like other acyl chlorides, is expected to be a corrosive and moisture-sensitive compound. Proper safety precautions are essential when handling this reagent.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors. Keep away from water and other protic solvents, as it can react violently to produce HCl gas.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

4-Methylnaphthalene-1-carbonyl chloride is a valuable, albeit not extensively characterized, reagent in organic synthesis. Its high reactivity, stemming from the acyl chloride functional group, allows for the straightforward introduction of the 4-methyl-1-naphthoyl moiety into a variety of molecules. While a lack of comprehensive publicly available data necessitates careful handling and characterization by researchers, its utility in constructing complex organic frameworks, particularly through nucleophilic acyl substitution and Friedel-Crafts reactions, makes it a significant tool for synthetic chemists in academia and industry.

References

- Wallgren, K., et al. (2020). An insight into the metabolism of New Psychoactive Substances: Structural elucidation of urinary metabolites of synthetic cannabinoids and fentanyl analogues using synthesized reference standards. Synlett, 31(05), 517-520.

- Henan Allgreen Chemical Co., Ltd. (n.d.). 4-methyl-1-naphthoyl Chloride Cas No.87700-67-2. Retrieved from [Link]

- ChemBK. (2024, April 9). 4-methylnaphthalene-1-carboxylic acid. Retrieved from [Link]

- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.04%3A_Reactions_of_Carboxylic_Acids/Conversion_of_carboxylic_acids_to_acid_chlorides)

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- PrepChem. (n.d.). Synthesis of 1-naphthoyl chloride. Retrieved from [Link]

- Chen, Z., Jiang, L., Su, W., & Xu, Z. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4).

- Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

- Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. Retrieved from [Link]

- Storr, H. E. (1974). FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE.

- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

- Organic Chemistry Reaction Flashcards. (n.d.). Acid to Acid Chloride. Retrieved from [Link]

- Huffman, J. W., et al. (2011). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Groups. Bioorganic & Medicinal Chemistry, 19(1), 110-123.

- Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

- Sciencemadness Wiki. (2025, August 3). Acyl chloride. Retrieved from [Link]

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

- INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

Sources

- 1. 87700-67-2|4-Methylnaphthalene-1-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-1-naphthoyl chloride (CAS 87700-67-2): Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methyl-1-naphthoyl chloride, a key intermediate in synthetic organic chemistry, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and, most importantly, its application as a building block for pharmacologically active molecules.

Core Chemical Identity

4-Methyl-1-naphthoyl chloride, registered under CAS number 87700-67-2, is an acyl chloride derivative of naphthalene. The presence of the highly reactive acyl chloride functional group makes it a valuable reagent for introducing the 4-methyl-1-naphthoyl moiety into various molecular scaffolds.

-

IUPAC Name: 4-methylnaphthalene-1-carbonyl chloride

-

Molecular Formula: C₁₂H₉ClO

-

Molecular Weight: 204.65 g/mol

-

Synonyms: 4-Methyl-1-naphthalenecarbonyl chloride, 4-Methyl-1-naphthoyl chloride

The structure consists of a naphthalene ring system substituted with a methyl group at the 4-position and a carbonyl chloride group at the 1-position. This substitution pattern is critical to the steric and electronic properties that influence its reactivity and the biological activity of its derivatives.

Physicochemical and Safety Profile

Understanding the physical properties and safety considerations is paramount for handling and utilizing 4-Methyl-1-naphthoyl chloride in a laboratory setting. As an acyl chloride, it is sensitive to moisture and highly corrosive.

| Property | Value | Reference(s) |

| Physical State | Solid | [1] |

| Appearance | Light yellow solid | [1] |

| Boiling Point | 335.1 ± 11.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 157.3 ± 12.4 °C (Predicted) | |

| Primary Hazards | Causes severe skin burns and eye damage | [1] |

| UN Number | UN3261 | [1] |

| Transport Hazard Class | 8 (Corrosive Solid, Acidic, Organic, N.O.S.) | [1] |

Expert Insight: The handling of 4-Methyl-1-naphthoyl chloride necessitates stringent safety protocols. All manipulations should be conducted within a certified chemical fume hood, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat. Due to its reactivity with water, anhydrous conditions are essential for both storage and reactions to prevent hydrolysis back to the carboxylic acid and the formation of corrosive hydrochloric acid gas.

Synthesis and Chemical Reactivity

The synthesis of 4-Methyl-1-naphthoyl chloride is typically a two-step process, starting from commercially available precursors. The workflow involves the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Caption: General synthesis workflow for 4-Methyl-1-naphthoyl chloride.

Protocol 1: Synthesis of 4-Methyl-1-naphthoic acid

While various methods exist for the synthesis of naphthoic acids, the Grignard carboxylation of the corresponding bromonaphthalene is a common and effective laboratory-scale route.[2]

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 eq). Add a solution of 1-bromo-4-methylnaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. An iodine crystal or gentle heating may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Carboxylation: Cool the resulting Grignard reagent solution in an ice/salt bath. Bubble dry carbon dioxide gas through the solution vigorously, or pour the Grignard solution over crushed dry ice. The reaction is exothermic and will form a thick precipitate.

-

Work-up and Isolation: Once the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl (e.g., 1 M) until the solution is acidic and all solids have dissolved. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methyl-1-naphthoic acid can be purified by recrystallization.[2][3]

Protocol 2: Conversion to 4-Methyl-1-naphthoyl chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation, most commonly achieved using thionyl chloride or oxalyl chloride.[4][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a drying tube (or connected to a gas scrubber to neutralize HCl and SO₂ byproducts), add 4-methyl-1-naphthoic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, e.g., 2-5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

-

Reaction: The mixture is heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). A typical reflux time is 1-3 hours.[4][7]

-

Isolation: After cooling to room temperature, the excess thionyl chloride is carefully removed under reduced pressure (vacuum distillation). The resulting crude 4-Methyl-1-naphthoyl chloride is often used directly in the next step without further purification.[4]

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of 4-Methyl-1-naphthoyl chloride stems from its susceptibility to nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic and an excellent target for nucleophiles such as amines, alcohols, and carbanions.

Caption: Key reactions of 4-Methyl-1-naphthoyl chloride.

Application in Drug Development: Synthesis of Cannabinoid Receptor Ligands

A significant application of 4-Methyl-1-naphthoyl chloride in drug discovery is its use as a precursor for the synthesis of synthetic cannabinoids. Specifically, it is used to synthesize JWH-120, a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[8]

The CB2 receptor is a G-protein coupled receptor primarily expressed in the immune system. Its activation is associated with anti-inflammatory and immunomodulatory effects, making CB2-selective agonists attractive therapeutic targets for conditions such as chronic pain, inflammation, and autoimmune diseases, without the psychoactive effects mediated by the CB1 receptor.[8][9]

The Role of 4-Methyl-1-naphthoyl chloride in JWH-120 Synthesis

The synthesis of JWH-120 (1-propyl-3-(4-methyl-1-naphthoyl)indole) involves the Friedel-Crafts acylation of an N-alkylated indole with 4-Methyl-1-naphthoyl chloride. The 4-methyl group on the naphthalene ring plays a crucial role in modulating the binding affinity and selectivity for the CB2 receptor.[8]

Protocol 3: Exemplary Synthesis of a 3-(4-Methyl-1-naphthoyl)indole (JWH-120 analogue)

This generalized protocol is based on established methods for the acylation of indoles with naphthoyl chlorides.[9]

-

Indole Preparation: Prepare a solution of the desired N-alkyl indole (e.g., 1-propylindole) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Lewis Acid Complexation: Cool the solution to 0 °C in an ice bath. Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃) (1.1-1.5 eq), portion-wise. Stir for 15-30 minutes to allow for complex formation.

-

Acylation: Add a solution of 4-Methyl-1-naphthoyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the cooled indole-Lewis acid mixture.

-

Reaction and Work-up: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extraction and Purification: The product is extracted into an organic solvent, washed sequentially with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified using column chromatography on silica gel to yield the pure 3-(4-methyl-1-naphthoyl)indole derivative.

Expert Insight on Structure-Activity Relationship (SAR): The work by Huffman et al. has demonstrated that substituents on the naphthoyl ring significantly influence cannabinoid receptor affinity and selectivity. The 4-methyl group in JWH-120, for instance, contributes to enhanced CB2 selectivity compared to the unsubstituted naphthoyl analogue (JWH-018).[8] This highlights the importance of 4-Methyl-1-naphthoyl chloride as a specific tool for fine-tuning the pharmacological profile of potential drug candidates in this class. The steric and electronic properties of the 4-methyl group likely influence the orientation of the ligand within the receptor's binding pocket, favoring interaction with key residues in the CB2 receptor over the CB1 receptor.[8]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 4-Methyl-1-naphthoyl chloride and its subsequent products. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the naphthalene ring. A distinct singlet for the methyl group protons would appear further upfield (approx. 2.5-2.8 ppm).

-

¹³C NMR: The carbon spectrum would display a characteristic signal for the carbonyl carbon of the acyl chloride in the range of 165-170 ppm. Aromatic carbons would resonate between 120-140 ppm, and the methyl carbon would appear around 20-25 ppm.

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride would be prominent, typically appearing at a high frequency (around 1780-1815 cm⁻¹).

Conclusion

4-Methyl-1-naphthoyl chloride (CAS 87700-67-2) is more than a simple chemical intermediate; it is an enabling tool for medicinal chemistry and drug discovery. Its well-defined reactivity, centered on the electrophilic acyl chloride group, allows for its efficient incorporation into diverse molecular frameworks. Its most notable application is in the synthesis of selective cannabinoid CB2 receptor agonists like JWH-120, demonstrating its value in developing therapeutics with potential applications in treating inflammatory and pain-related disorders. A thorough understanding of its synthesis, handling requirements, and reactivity is crucial for any scientist aiming to leverage this versatile building block in their research endeavors.

References

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & Medicinal Chemistry, 13(1), 89-112. [Link]

-

Huffman, J. W., et al. (2008). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Groups. Bioorganic & Medicinal Chemistry, 16(1), 322-335. [Link]

- This reference number is intentionally left blank.

-

Arrhenius. (2009). how to get 1-Naphthoyl chloride by naphthoic acid? Sciencemadness Discussion Board. [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Gilman, H., St. John, N. B., & Schulze, F. (1931). α-NAPHTHOIC ACID. Organic Syntheses, 11, 80. [Link]

- This reference number is intentionally left blank.

-

Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]

- This reference number is intentionally left blank.

-

ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Rajput, A. P., & Gore, R. P. (2012). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 4(2), 799-813. [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

Sources

- 1. 4-Methyl-1-naphthoyl chloride, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sciencemadness Discussion Board - how to get 1-Naphthoyl chloride by naphthoic acid? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

"reactivity of 4-Methylnaphthalene-1-carbonyl chloride with nucleophiles"

An In-Depth Technical Guide to the Reactivity of 4-Methylnaphthalene-1-carbonyl Chloride with Nucleophiles

Introduction: The Structural and Reactive Landscape

4-Methylnaphthalene-1-carbonyl chloride is an aromatic acyl chloride, a class of organic compounds characterized by their high reactivity, making them pivotal intermediates in organic synthesis. The molecule's architecture, featuring a bulky, electron-rich naphthalene ring system substituted with a methyl group and an acyl chloride moiety, dictates a unique reactivity profile. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This inherent electrophilicity, combined with the fact that the chloride ion is an excellent leaving group, makes 4-Methylnaphthalene-1-carbonyl chloride an ideal substrate for nucleophilic acyl substitution reactions.[1][2] This guide provides a detailed exploration of its reactivity with various nucleophiles, underpinned by mechanistic principles and practical experimental considerations for researchers in drug development and chemical synthesis.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The reactions of 4-Methylnaphthalene-1-carbonyl chloride are predominantly governed by the nucleophilic acyl substitution mechanism. This is generally a two-step process known as an addition-elimination mechanism.[1][3]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[4][5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as the leaving group.[1]

This fundamental pathway is consistent across a wide range of nucleophiles, though the reaction kinetics and conditions can be significantly influenced by steric and electronic factors inherent to the substrate and the nucleophile.

Caption: General mechanism for nucleophilic acyl substitution.

Factors Influencing Reactivity

The rate and outcome of the substitution reaction are not solely dependent on the mechanism but are finely tuned by several interconnected factors.

Electronic Effects

The electronic nature of the naphthalene ring and the methyl group plays a crucial role. The 4-methyl group is weakly electron-donating through inductive and hyperconjugation effects. This slightly increases the electron density on the naphthalene ring, which can marginally reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted naphthaloyl chloride. However, the powerful inductive effect of the chlorine and the polarity of the carbonyl bond remain the dominant factors, ensuring the carbon remains highly susceptible to nucleophilic attack.[6]

Steric Effects

Steric hindrance is a significant factor in the reactivity of 4-Methylnaphthalene-1-carbonyl chloride.[6][7] The peri-hydrogen (the hydrogen at the 8-position of the naphthalene ring) is in close proximity to the carbonyl group. This spatial arrangement can hinder the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing the reaction rate compared to less sterically congested acyl chlorides like benzoyl chloride.[8] The choice of solvent and reaction temperature can be critical in overcoming these steric barriers.

Nucleophile Strength and Reaction Conditions

The reactivity of the nucleophile is paramount. Stronger nucleophiles react more rapidly than weaker ones. The general order of reactivity for common nucleophiles is:

Anionic Nucleophiles > Neutral Nucleophiles Amines > Alcohols > Water

-

Strong, Anionic Nucleophiles: Negatively charged nucleophiles (e.g., hydroxides, alkoxides, thiolates) are highly reactive and typically react rapidly without the need for a catalyst.[3]

-

Weak, Neutral Nucleophiles: Neutral nucleophiles like water, alcohols, and amines are also effective but often require a base to complete the reaction.[4] The base, such as pyridine or triethylamine, serves to neutralize the HCl byproduct, driving the reaction to completion.[9][10] In the case of amines, using an excess of the amine reactant can serve the same purpose.[11]

Reactions with Specific Classes of Nucleophiles

Reaction with O-Nucleophiles (Water and Alcohols)

-

Hydrolysis: 4-Methylnaphthalene-1-carbonyl chloride reacts readily, often vigorously, with water to form 4-methylnaphthalene-1-carboxylic acid and hydrogen chloride (HCl).[9] Due to this high reactivity, the acyl chloride must be handled under anhydrous conditions to prevent premature degradation.

-

Alcoholysis (Esterification): The reaction with alcohols produces the corresponding esters. This reaction is typically performed in the presence of a non-nucleophilic base like pyridine. The base deprotonates the tetrahedral intermediate and neutralizes the HCl formed, preventing side reactions and promoting high yields.[2][12]

Reaction with N-Nucleophiles (Ammonia and Amines)

-

Aminolysis (Amide Formation): This is a highly favorable and rapid reaction that produces amides.[9]

-

Ammonia: Reacts to form the primary amide, 4-methylnaphthalene-1-carboxamide.

-

Primary Amines (R-NH₂): Yield N-substituted (secondary) amides.

-

Secondary Amines (R₂-NH): Yield N,N-disubstituted (tertiary) amides.

-

Tertiary Amines (R₃N): Do not react to form amides as they lack a proton to be removed in the final step.

-

The reaction is typically carried out using two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[10]

Reaction with S-Nucleophiles (Thiols)

Thiols (R-SH) are sulfur analogs of alcohols and are generally more nucleophilic than their oxygen counterparts.[13][14] They react with 4-Methylnaphthalene-1-carbonyl chloride to form thioesters (R-CO-SR'). The reaction mechanism is analogous to that with alcohols and is often facilitated by a base to deprotonate the thiol, forming the more potent thiolate nucleophile.[9][15]

Quantitative Data Summary

While specific kinetic data for 4-Methylnaphthalene-1-carbonyl chloride is not broadly published, the relative reactivity can be inferred from general principles of acyl chloride chemistry. The following table summarizes the expected reaction characteristics with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | Relative Rate | Typical Conditions |

| O-Nucleophile | Ethanol (C₂H₅OH) | Ester | Fast | Anhydrous solvent, Pyridine or Et₃N |

| O-Nucleophile | Water (H₂O) | Carboxylic Acid | Very Fast | Spontaneous, often undesirable |

| N-Nucleophile | Diethylamine ((C₂H₅)₂NH) | Tertiary Amide | Very Fast | 2 eq. of amine or 1 eq. + base |

| N-Nucleophile | Aniline (C₆H₅NH₂) | Secondary Amide | Fast | Anhydrous solvent, may require gentle heating |

| S-Nucleophile | Ethanethiol (C₂H₅SH) | Thioester | Fast | Anhydrous solvent, base (e.g., Et₃N) |

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-methylnaphthalene-1-carboxamide

This protocol details the reaction of 4-Methylnaphthalene-1-carbonyl chloride with a primary amine, benzylamine.

Materials:

-

4-Methylnaphthalene-1-carbonyl chloride (1.0 eq)

-

Benzylamine (2.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-Methylnaphthalene-1-carbonyl chloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve benzylamine (2.1 eq) in anhydrous DCM.

-

Add the benzylamine solution dropwise to the stirred acyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid product by recrystallization (e.g., from an ethanol/water mixture) to yield pure N-benzyl-4-methylnaphthalene-1-carboxamide.

Caption: Workflow for the synthesis and purification of an amide.

Conclusion

4-Methylnaphthalene-1-carbonyl chloride is a highly reactive and versatile chemical intermediate. Its reactions are dominated by the nucleophilic acyl substitution mechanism, yielding a wide array of derivatives such as esters, amides, and thioesters. The reactivity is governed by a balance of the inherent electrophilicity of the carbonyl group and the steric hindrance imposed by the bulky naphthalene framework. By carefully selecting the nucleophile, solvent, and reaction conditions, particularly through the use of a base scavenger for neutral nucleophiles, chemists can effectively control the reaction outcome to synthesize a diverse range of complex molecules for research and development.

References

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

-

Gonzalez, M. I., et al. (2021). Enforcing Steric Control over Chlorine Radical-Mediated C–H Activation. Journal of the American Chemical Society. Retrieved from [Link]

-

Aung, A., et al. (2012). Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

-

Lee, I., et al. (2025). Kinetic Studies on Nucleophilic Substitution Reaction for Naphthalene Carbonyl Chloride. Journal of the Korean Chemical Society. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

McGraw Hill. (n.d.). Steric effect (chemistry). AccessScience. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

PubMed. (2024). Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

-

Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.25: Relative Reactivity of Carbonyls. Retrieved from [Link]

-

Stack Exchange. (2019, January 8). Order of reactivity of nucleophilic addition at carbonyl group with Grignard reagent. Retrieved from [Link]

-

Michigan State University. (n.d.). Reactions of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Thiols and Sulfides. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. accessscience.com [accessscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thiol - Wikipedia [en.wikipedia.org]

- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

A Comprehensive Technical Guide to 4-Methylnaphthalene-1-carbonyl chloride: A Versatile Building Block in Modern Organic Synthesis

Abstract

4-Methylnaphthalene-1-carbonyl chloride stands as a pivotal reagent in the arsenal of synthetic organic chemists. As a derivative of the naphthalene scaffold, a privileged structure in medicinal chemistry and materials science, this acyl chloride offers a robust platform for the introduction of the 4-methyl-1-naphthoyl moiety into a diverse range of molecular architectures.[1] Its high electrophilicity and reactivity make it an ideal precursor for constructing complex ketones, esters, and amides through fundamental transformations such as Friedel-Crafts acylation and nucleophilic acyl substitution. This guide provides an in-depth exploration of the synthesis, core reactivity, mechanistic underpinnings, and strategic applications of 4-Methylnaphthalene-1-carbonyl chloride, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Naphthalene Scaffold

The naphthalene ring system is a recurring motif in numerous FDA-approved therapeutics, including propranolol (antihypertensive), naproxen (anti-inflammatory), and bedaquiline (antitubercular).[1] Its rigid, aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific biological interactions. 4-Methylnaphthalene-1-carbonyl chloride, as a functionalized derivative, provides a direct and efficient entry point for incorporating this valuable pharmacophore into novel molecular entities. Its utility extends beyond pharmaceuticals into the realm of materials science, where naphthalene-based structures are explored for applications in organic electronics and fluorescent probes.[2] This guide focuses on the practical synthesis and application of this key building block.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. 4-Methylnaphthalene-1-carbonyl chloride is a reactive compound, and its stability and handling are dictated by its chemical nature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO | [3] |

| Molecular Weight | 204.65 g/mol | Calculated |

| CAS Number | 87700-67-2 | [3] |

| Appearance | (Typically) Solid, moisture-sensitive | General knowledge of acyl chlorides |

| Precursor | 4-Methyl-1-naphthoic acid | [4] |

| Precursor CAS | 4488-40-8 | [4] |

| Precursor M.P. | 179-181 °C | [5] |

Note: As an acyl chloride, this compound is highly sensitive to moisture and should be handled under anhydrous conditions.

Synthesis of 4-Methylnaphthalene-1-carbonyl chloride: A Validated Protocol

The most direct and widely adopted method for synthesizing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent.[6][7][8] Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.[6][9]

The synthesis originates from 4-Methyl-1-naphthoic acid. The causality behind this choice is clear: the carboxylic acid provides the necessary carbonyl framework, which is then activated by conversion to the more reactive acyl chloride.

Caption: Synthesis workflow for 4-Methylnaphthalene-1-carbonyl chloride.

Experimental Protocol: Synthesis from 4-Methyl-1-naphthoic acid

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The purity of the final product is readily assessed by standard analytical techniques (e.g., NMR, IR) and its subsequent reactivity.

-

Materials & Equipment:

-

4-Methyl-1-naphthoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0-3.0 eq, distilled)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and gas outlet/bubbler

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Argon), charge a dry round-bottom flask with 4-Methyl-1-naphthoic acid and a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene or DCM to create a slurry. The solvent facilitates heat transfer and mixing.

-

Reagent Addition: Slowly add thionyl chloride to the stirred slurry at room temperature. Causality Note: A slight excess of SOCl₂ is used to ensure complete conversion of the carboxylic acid. The reaction is exothermic and produces gaseous HCl and SO₂, requiring a well-ventilated fume hood and a gas trap (e.g., a bubbler with NaOH solution).[7][9]

-

Reaction: Gently heat the mixture to reflux (typically 70-80 °C for toluene). Maintain reflux for 2-4 hours, or until the evolution of gas ceases, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Safety Note: The vacuum line must be protected from corrosive vapors with a cold trap and/or a base trap.

-

Purification: The crude 4-Methylnaphthalene-1-carbonyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or recrystallization from a non-protic solvent.

-

Core Reactivity: The Electrophilic Nature of the Acyl Chloride

The synthetic utility of 4-Methylnaphthalene-1-carbonyl chloride is rooted in the high electrophilicity of its carbonyl carbon. The presence of the electron-withdrawing chlorine atom makes it highly susceptible to attack by nucleophiles, primarily through a nucleophilic acyl substitution mechanism.

Key Transformation: Friedel-Crafts Acylation

A cornerstone application is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms a new carbon-carbon bond, producing aryl ketones.[10][11]

Mechanism:

-

Formation of the Acylium Ion: The acyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive, resonance-stabilized acylium ion. This is the key electrophile.[12]

-

Electrophilic Attack: The electron-rich aromatic ring of a substrate (e.g., benzene, toluene) attacks the acylium ion, forming a non-aromatic carbocation intermediate known as a sigma complex.[12]

-

Rearomatization: A base (typically [AlCl₄]⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The Lewis acid catalyst is regenerated.

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocol: Acylation of Anisole

-

Materials & Equipment:

-

Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

4-Methylnaphthalene-1-carbonyl chloride (1.0 eq)

-

Anisole (1.0 eq)

-

Three-neck flask with dropping funnel and N₂ inlet

-

Ice bath, magnetic stirrer

-

Aqueous HCl (1M), saturated NaHCO₃ solution, brine

-

-

Procedure:

-

Catalyst Suspension: In a dry, inert-atmosphere flask, suspend AlCl₃ in anhydrous DCM and cool to 0 °C in an ice bath. Causality Note: The reaction is highly exothermic and cooling is essential to control the reaction rate and prevent side reactions.

-

Acyl Chloride Addition: Dissolve 4-Methylnaphthalene-1-carbonyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add anisole dropwise, maintaining the temperature at 0 °C. Expertise Note: Anisole is a strongly activated aromatic ring, and the reaction is typically fast. The methoxy group is an ortho, para-director, with the para-product usually predominating due to reduced steric hindrance.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and 1M HCl. Safety Note: This is a highly exothermic quench that releases HCl gas. Perform in a fume hood. The acid hydrolyzes the aluminum complexes.

-

Workup: Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the desired (4-methoxyphenyl)(4-methylnaphthalen-1-yl)methanone.

-

Broader Applications in Synthesis

The utility of 4-Methylnaphthalene-1-carbonyl chloride extends to the synthesis of other key functional groups.

Caption: Synthetic utility of 4-Methylnaphthalene-1-carbonyl chloride.

-

Amide Synthesis: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like triethylamine or pyridine, readily yields the corresponding amides. These are stable functional groups prevalent in bioactive molecules.

-

Ester Synthesis: Treatment with alcohols, typically in the presence of a base (e.g., pyridine) to scavenge the HCl byproduct, affords the corresponding esters. These are valuable intermediates and can be found in materials science applications.[2]

-

Drug Development Intermediate: 4-Methyl-1-naphthoic acid is a known precursor for the synthesis of synthetic cannabinoids like JWH-148.[4] The conversion to 4-Methylnaphthalene-1-carbonyl chloride is an implicit and critical step in the synthetic routes that attach the naphthoyl moiety to an indole core, underscoring its direct relevance in drug discovery.

Conclusion

4-Methylnaphthalene-1-carbonyl chloride is more than a simple reagent; it is a strategic building block that provides reliable access to the valuable 4-methylnaphthalene scaffold. Its straightforward synthesis and predictable, high-yielding reactivity in fundamental transformations like Friedel-Crafts acylation make it an indispensable tool. By understanding the causal principles behind its preparation and application, as detailed in this guide, researchers can confidently leverage its power to construct complex molecular targets in medicinal chemistry, agrochemistry, and materials science.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). A Mild and General Method for the Conversion of tert-Butyl Esters to Acid Chlorides. The Journal of Organic Chemistry, 82(6), 3245–3251. Sourced from Organic Chemistry Portal. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Moodle. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 4-methylnaphthalene-1-sulfonyl Chloride. Retrieved from [Link]

-

Storr, H. E. (1975). FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE. Oklahoma State University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Gilman, H., St. John, N. B., & Schulze, F. (1931). α-NAPHTHOIC ACID. Organic Syntheses, 11, 80. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Methyl-1-naphthoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]

-

Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry, 7, 247-263. Retrieved from [Link]

-

ChemSurvival. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-methylnaphthalene. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.

-

Singh, P., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-methylnaphthalene-1-carboxylic acid. Retrieved from [Link]

-

Patsnap Eureka. (2024, July 24). Advances in Carbonyl Chemistry for Medical Application. Retrieved from [Link]

-

Dr. Bharat Baria. (2022, January 26). Synthesis of Naphthalene || 4 Methods [Video]. YouTube. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. Retrieved from [Link]

- Google Patents. (n.d.). CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [Request PDF]. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1971). The chlorination of 1-methylnaphthalene by molecular chlorine. RSC Publishing. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methyl-1-naphthoic acid [myskinrecipes.com]

- 3. 87700-67-2|4-Methylnaphthalene-1-carbonyl chloride|BLD Pharm [bldpharm.com]

- 4. 4-METHYL-1-NAPHTHOIC ACID | 4488-40-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 9. youtube.com [youtube.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 12. m.youtube.com [m.youtube.com]

The Emerging Role of 4-Methylnaphthalene Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1] Its rigid, lipophilic nature provides a versatile platform for designing molecules that can effectively interact with various biological targets. This technical guide delves into a specific, yet highly promising, subclass: 4-methylnaphthalene derivatives. We will explore the therapeutic potential of this scaffold, grounded in recent scientific findings, and provide insights into the synthetic strategies, mechanisms of action, and future directions for researchers, scientists, and drug development professionals.

Introduction: The Naphthalene Scaffold in Drug Discovery

Naphthalene, a simple bicyclic aromatic hydrocarbon, is a privileged structure in drug discovery. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Several naphthalene-based drugs are currently on the market, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, and the antifungal agents Terbinafine and Naftifine.[1] The success of these drugs underscores the value of the naphthalene core in developing new therapeutics. The introduction of a methyl group at the 4-position of the naphthalene ring can significantly alter the molecule's steric and electronic properties, leading to unique biological activities and improved pharmacokinetic profiles.

Therapeutic Potential of 4-Methylnaphthalene Derivatives

The strategic placement of a methyl group on the naphthalene core can influence a compound's interaction with biological targets. Research into 4-methylnaphthalene derivatives has revealed promising activity in several key therapeutic areas.

Anticancer Activity

The fight against cancer is a major focus of modern drug discovery. Naphthalene derivatives have shown significant potential as anticancer agents, often acting through mechanisms like DNA intercalation, inhibition of crucial enzymes, or disruption of microtubule dynamics.[3][4][5]

While direct studies on 4-methylnaphthalene as the primary pharmacophore are emerging, related substituted naphthalene derivatives provide a strong rationale for their investigation. For instance, novel 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) derivatives have been synthesized and evaluated for their antiproliferative activity against a wide range of tumor cell lines.[3][5] These compounds can act as multitarget-directed ligands, interacting with various biological targets simultaneously.[3][5] Furthermore, some naphthalene derivatives have been shown to inhibit tubulin polymerization, a validated target in cancer therapy.[6][7][8] The presence of a methyl group can enhance binding affinity and selectivity for specific cancer-related targets.

Mechanism of Action Highlight: Tubulin Polymerization Inhibition

Certain naphthalene-containing enamides have demonstrated potent cytotoxic activity against hepatocellular carcinoma cell lines by inhibiting tubulin beta polymerization.[6][7] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6] The 4-methyl substituent could potentially enhance this activity by providing favorable steric interactions within the colchicine-binding site of tubulin.

Caption: Inhibition of tubulin polymerization by a 4-methylnaphthalene derivative.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis. Naphthalene derivatives have emerged as a promising class of antimicrobials with broad-spectrum activity.[2][9] Several marketed antimicrobial drugs, including nafcillin and terbinafine, contain a naphthalene scaffold.[10]

Substituted 1-phenylnaphthalenes have been synthesized and evaluated for their antibacterial activity against clinically relevant strains like Staphylococcus aureus and Enterococcus faecalis.[11] The mechanism of action for some of these compounds involves the disruption of the bacterial cell division protein FtsZ, which is essential for the formation of the Z-ring during cytokinesis.[11] The 4-methyl group could be a key substituent in optimizing the structure-activity relationship (SAR) for FtsZ inhibition.

Experimental Protocol: Screening for Antibacterial Activity

A standard method to assess the antibacterial potential of new 4-methylnaphthalene derivatives is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus ATCC 29213) is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The 4-methylnaphthalene derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Naphthalene derivatives, such as naproxen, are well-established anti-inflammatory agents.[1]

Studies have shown that certain synthetic naphthalene derivatives can inhibit the activation of neutrophils, which are key players in the inflammatory response.[12][13] Some derivatives have also demonstrated potent anti-inflammatory activity comparable to standard drugs like phenylbutazone.[14] The anti-inflammatory effects of some naphthalene derivatives are mediated through the suppression of the NF-κB and MAPK signaling pathways and the activation of the Nrf2/Keap1 pathway.[15] A 4-methyl substituent could modulate the lipophilicity and electronic properties of the naphthalene core, potentially enhancing its interaction with inflammatory targets like cyclooxygenase (COX) enzymes or upstream signaling proteins.

Synthetic Strategies for 4-Methylnaphthalene Derivatives

The synthesis of novel 4-methylnaphthalene derivatives is crucial for exploring their therapeutic potential. A general and versatile approach involves the functionalization of a 4-methylnaphthalene starting material.

Caption: General workflow for the synthesis of 4-methylnaphthalene derivatives.

Example Synthetic Protocol: Synthesis of a 4-Methylnaphthalene Amide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative, a common functional group in medicinal chemistry.

Step-by-Step Methodology:

-

Carboxylation of 4-Methylnaphthalene: 4-methylnaphthalene is first carboxylated using a suitable method, such as Friedel-Crafts acylation followed by oxidation, to introduce a carboxylic acid group at a desired position on the naphthalene ring.

-

Activation of the Carboxylic Acid: The resulting carboxylic acid is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Amide Bond Formation: The desired amine is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure 4-methylnaphthalene amide derivative.

-

Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the 4-methylnaphthalene scaffold is essential for optimizing its biological activity and drug-like properties. Key parameters to consider in SAR studies include the nature and position of substituents on the naphthalene ring and on any side chains.[16] Hydrophobic and electronic substituent constants are often important in determining the biological response.[16]

Table 1: Hypothetical SAR Data for 4-Methylnaphthalene Derivatives

| Compound | R1 Substituent | R2 Substituent | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |

| 4MN-01 | -H | -CONH2 | >50 | 128 |

| 4MN-02 | -Cl | -CONH-Ph | 15.2 | 32 |

| 4MN-03 | -OCH3 | -CONH-Ph(4-F) | 5.8 | 8 |

| 4MN-04 | -NO2 | -CONH-CH2-Py | 2.1 | 4 |

This table presents hypothetical data for illustrative purposes.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing a broader range of 4-methylnaphthalene derivatives with diverse functional groups to build comprehensive SAR models.

-

Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy and safety.

-

Computational Modeling: Utilizing molecular docking and other computational tools to guide the design of new derivatives with improved potency and selectivity.

Conclusion

4-Methylnaphthalene derivatives represent a promising and underexplored area of medicinal chemistry. The inherent versatility of the naphthalene scaffold, combined with the specific modulatory effects of the 4-methyl group, provides a strong foundation for the development of novel therapeutics. Through a concerted effort involving synthetic chemistry, biological evaluation, and computational design, this class of compounds holds the potential to address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Bissy, I. et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. PubMed. Available at: [Link]

-

Schultz, T.W. et al. (1983). Structure activity relationships of selected naphthalene derivatives. PubMed. Available at: [Link]

-

Petraccone, L. et al. (2011). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. PubMed Central. Available at: [Link]

-

Korolkovas, A. et al. (1975). [Synthesis and biological trial of 1-methylene-4-naphthylazo polymer derivates]. PubMed. Available at: [Link]

-

Bissy, I. et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. ResearchGate. Available at: [Link]

-

Butorac, R.R. et al. (2012). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. PubMed. Available at: [Link]

- Unknown Author. NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Unknown Source.

-

Zaki, E. et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. Available at: [Link]

-